Isopropyl-pentan-3-yl-amine
Overview
Description
Isopropyl-pentan-3-yl-amine is a chemical compound with the molecular formula C8H19N . It has a molecular weight of 129.24 . It is used for research purposes .
Molecular Structure Analysis
The Isopropyl-pentan-3-yl-amine molecule contains a total of 27 bonds. There are 8 non-H bonds, 4 rotatable bonds, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
Isopropyl-pentan-3-yl-amine is a liquid with a predicted melting point of -52.67° C and a boiling point of 133-134° C. It has a predicted density of 0.8 g/mL and a refractive index of n 20D 1.42 .Scientific Research Applications
Chemical Synthesis
Isopropyl-pentan-3-yl-amine is a versatile reagent in the broader field of chemical synthesis . Its reactivity and selectivity make it a valuable tool for chemists, enabling the creation of complex molecules and the exploration of novel synthetic pathways .
Proteomics Research
Isopropyl-pentan-3-yl-amine is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various experiments and analyses in this field .
Medicinal Chemistry
Amines, such as Isopropyl-pentan-3-yl-amine, find extensive application in medicinal chemistry . They serve as essential components of drugs and bioactive molecules. The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
In the field of materials science, amines play crucial roles . They contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials. Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Environmental Remediation
Amines, including Isopropyl-pentan-3-yl-amine, are also used in environmental remediation . They can be used in processes to remove pollutants or contaminants from the environment, contributing to cleaner air, water, and soil .
Safety and Hazards
properties
IUPAC Name |
N-propan-2-ylpentan-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(6-2)9-7(3)4/h7-9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBUIJSYBRAYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304605 | |
Record name | N-(1-Methylethyl)-3-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-pentan-3-yl-amine | |
CAS RN |
891781-88-7 | |
Record name | N-(1-Methylethyl)-3-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=891781-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-3-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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